N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the urea functionality. The 2-chlorobenzylthio and 2-methoxyphenyl groups would provide additional steric and electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and the urea functionality, as well as the 2-chlorobenzylthio and 2-methoxyphenyl substituents, would contribute to its polarity, solubility, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, particularly in bacteria such as Helicobacter pylori, which rely on the urease enzyme to survive in the harsh, acidic conditions of the stomach .
Pharmacokinetics
Given its potent activity againstH. pylori, it is likely that the compound has sufficient bioavailability to reach its target in the stomach .
Result of Action
By inhibiting urease, the compound disrupts the survival mechanisms of H. pylori, leading to a reduction in bacterial numbers . This can alleviate symptoms associated with H. pylori infection, such as chronic gastritis and peptic ulcers .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach, where H. pylori resides . The compound’s stability and efficacy in this environment are crucial for its anti-H. pylori activity . .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit a relatively low toxicity profile, which makes it a safer alternative to other cytotoxic agents. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, studies could focus on the development of this compound derivatives with improved solubility and pharmacokinetic properties.
Synthesis Methods
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then treated with hydrazine hydrate to obtain 5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form this compound.
Scientific Research Applications
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been studied for its potential use in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. Additionally, this compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors.
Safety and Hazards
properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHOXMVUASPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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